molecular formula C8H12N2 B1500434 3-Propylpyridin-4-amine

3-Propylpyridin-4-amine

Cat. No.: B1500434
M. Wt: 136.19 g/mol
InChI Key: GJMAMQUTUSTAPU-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Amines in Organic Chemistry and Related Fields

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, valued for their unique electronic properties and versatile reactivity. numberanalytics.com The presence of a nitrogen atom in the six-membered aromatic ring imparts a dipole moment and influences the molecule's basicity and reactivity. numberanalytics.comnih.gov Pyridine-based amines, or aminopyridines, are particularly significant. They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comopenmedicinalchemistryjournal.com

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, properties that are critical in the design of biologically active compounds and catalysts. nih.govevitachem.com The amino group further enhances this functionality, providing a site for a variety of chemical transformations. This dual functionality makes aminopyridines privileged scaffolds in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. taylorandfrancis.comfrontiersin.org In materials science, pyridine derivatives are utilized in the creation of conducting polymers and luminescent materials. numberanalytics.com

Overview of the 3-Propylpyridin-4-amine Structural Motif within Pyridine Chemistry

The this compound molecule, with the chemical formula C8H12N2, features a pyridine ring substituted with a propyl group at the 3-position and an amino group at the 4-position. chemsrc.combldpharm.com This specific arrangement of substituents influences the molecule's steric and electronic properties. The electron-donating nature of the propyl group can affect the reactivity of the pyridine ring, while the position of the amino group at the C-4 position is significant for its chemical behavior. smolecule.com

The structure of this compound provides a versatile platform for further functionalization. The amino group can undergo a range of reactions, including acylation, alkylation, and participation in coupling reactions, allowing for the introduction of diverse chemical moieties. The pyridine nitrogen can be protonated or coordinated to metal centers. This combination of reactive sites makes this compound a valuable intermediate in the synthesis of a variety of derivatives with tailored properties.

Scope and Research Objectives Pertaining to this compound

The primary objective of research concerning this compound is to explore its synthetic utility and the properties of its derivatives. Key research goals include the development of efficient and scalable synthetic routes to the parent compound and the investigation of its reactivity in various chemical transformations. A significant focus lies in the design and synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. uct.ac.za

In the context of medicinal chemistry, research aims to create derivatives that can interact with specific biological targets, such as enzymes or receptors, to elicit a therapeutic effect. evitachem.com For materials science applications, the goal is to synthesize derivatives that exhibit interesting photophysical, electronic, or coordination properties. vulcanchem.com This includes the development of new ligands for catalysis or novel building blocks for functional polymers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 496837-19-5 chemsrc.combldpharm.com
Molecular Formula C8H12N2 chemsrc.combldpharm.com
Molecular Weight 136.19 g/mol chemsrc.combldpharm.com
SMILES Code NC1=C(CCC)C=NC=C1 bldpharm.com

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-propylpyridin-4-amine

InChI

InChI=1S/C8H12N2/c1-2-3-7-6-10-5-4-8(7)9/h4-6H,2-3H2,1H3,(H2,9,10)

InChI Key

GJMAMQUTUSTAPU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CN=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Propylpyridin 4 Amine and Its Analogues

Strategic Approaches to the Pyridine (B92270) Core Synthesis

The construction of the pyridine ring is a fundamental aspect of synthesizing 3-propylpyridin-4-amine and its analogues. Chemists employ various ring-forming reactions and functional group interconversions on existing pyridine structures to achieve the desired aminopyridine scaffold.

Ring-Forming Reactions for Aminopyridine Scaffolds

Several named reactions and multicomponent strategies are utilized to build the aminopyridine framework from acyclic precursors. These methods offer a high degree of flexibility in introducing substituents.

One notable approach is the Bohlmann-Rahtz Pyridine Synthesis , which allows for the creation of substituted pyridines in a two-step process. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. Subsequent heat-induced cyclodehydration yields the desired 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org While versatile, this method has traditionally been limited by the need to purify the intermediate and the high temperatures required for the final cyclization step. organic-chemistry.org However, recent modifications, such as the use of Lewis acid catalysts like ytterbium(III) trifluoromethanesulfonate (B1224126) or zinc(II) bromide, have made the process more efficient and applicable to a wider range of substrates, including the synthesis of pyridines and pyrido[2,3-d]pyrimidines. researchgate.net Additionally, the development of one-pot, three-component versions of this reaction, using ammonium (B1175870) acetate (B1210297) as the amine source, has further enhanced its utility. organic-chemistry.org

Multicomponent reactions (MCRs) in general represent a powerful tool for the efficient construction of complex molecules like aminopyridines from simple starting materials in a single step. researchgate.net These reactions are attractive due to their atom economy and operational simplicity. For instance, a catalyst-free four-component method has been developed for the rapid and efficient synthesis of 2-aminopyridine (B139424) derivatives. researchgate.net

Another versatile method involves the [3+2] cycloaddition of 1-aminopyridinium iodide with ethyl propiolate, which leads to the formation of a pyrazole (B372694) ring fused to a pyridine, which can be further modified. mdpi.com Radical cyclizations of ynamides have also been reported to form six- and eight-membered rings, showcasing the diverse strategies available for constructing heterocyclic systems. nih.gov

Ring-Forming ReactionDescriptionKey Features
Bohlmann-Rahtz Pyridine Synthesis Condensation of an enamine with an ethynylketone followed by cyclodehydration. organic-chemistry.orgwikipedia.orgYields 2,3,6-trisubstituted pyridines; can be catalyzed by Lewis acids. organic-chemistry.orgresearchgate.net
Multicomponent Reactions (MCRs) Combining three or more reactants in a single operation to form a complex product. researchgate.netHigh atom economy, operational simplicity. researchgate.net
[3+2] Cycloaddition Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. mdpi.comUseful for constructing fused heterocyclic systems. mdpi.com
Radical Cyclization of Ynamides Formation of cyclic structures through radical intermediates derived from ynamides. nih.govCan produce various ring sizes. nih.gov

Functional Group Interconversions on Precursor Pyridines

An alternative to de novo ring synthesis is the modification of pre-existing pyridine rings. This often involves the strategic introduction or alteration of functional groups to arrive at the desired this compound structure.

A common precursor for 4-aminopyridines is 4-nitropyridine-N-oxide. This compound can be reduced to 4-aminopyridine (B3432731) in high yield using iron in the presence of acetic acid or mineral acids like hydrochloric or sulfuric acid. semanticscholar.org The reduction of 4-nitropyridine-N-oxide is a key step in a three-stage synthesis starting from pyridine, which offers a total yield of 65%. semanticscholar.org

Another important method is the Hofmann degradation of isonicotinamide (B137802) (pyridine-4-carboxamide). epa.govgoogle.com This reaction, when catalyzed by iodine or an alkali metal iodide in the presence of a base, can produce 4-aminopyridine with a yield of over 90% and high purity. google.com

Palladium-catalyzed C-N bond formation reactions provide a modern and efficient route to aminopyridines from chloropyridines and amides, avoiding the need for harsh conditions or transition metals in some cases. acs.orgscielo.br

Introduction of the Propyl Moiety

The installation of the propyl group at the 3-position of the pyridine ring is a critical step that requires precise control of regioselectivity.

Alkylation Strategies at the Pyridine Ring

Direct alkylation of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which generally deactivates it towards electrophilic substitution. wikipedia.orgresearchgate.net Friedel-Crafts alkylations often fail because they tend to result in addition at the nitrogen atom. wikipedia.org Consequently, substitutions typically occur at the 3-position, which is the most electron-rich carbon atom. wikipedia.orgresearchgate.net

To overcome these challenges, specialized methods have been developed. For instance, a one-pot, Hantzsch ester-mediated Knoevenagel condensation-reduction reaction allows for the C-3 alkylation of 2,4-pyridinediols with aldehydes, providing yields of 58–92%. acs.org Another approach involves the dearomative 1,2-hydrosilylation of pyridines to form N-silyl enamines, which can then undergo palladium-catalyzed asymmetric allylic alkylation at the C-3 position. nih.gov

Nickel-catalyzed cross-electrophile coupling of halogenated pyridines with alkyl bromides using zinc as a reductant has also been shown to be an effective method for introducing alkyl groups onto the pyridine ring. tandfonline.com

Reductive Alkylation Methods

Reductive alkylation offers an alternative pathway for introducing the propyl group. Reductive C2-alkylation of pyridine N-oxides with alkenes has been demonstrated, although this directs the alkyl group to the 2-position. researchgate.net A more relevant approach for 3-substitution might involve the reductive alkylation of a pre-functionalized pyridine. For example, a one-pot reductive alkylation of 2,4-dihydroxy pyridines with aldehydes has been developed. acs.org

A notable method for the synthesis of N-alkyl-4-pyridinamines involves the reaction of 4-aminopyridine with an aldehyde, such as octanal, to form an imine (Schiff base), which is then hydrogenated to the corresponding amine. google.com

Formation and Modification of the Amine Functionality at Position 4

The final key structural feature of this compound is the amino group at the 4-position.

The direct amination of pyridines, particularly at the C4-position, is a highly desirable transformation. A method for the C4-selective amination of pyridines has been developed that proceeds via a nucleophilic substitution of hydrogen (SNH). nih.gov This reaction utilizes 4-pyridyl pyridinium (B92312) salt intermediates which then react with aqueous ammonia (B1221849) to yield 4-aminopyridine products. nih.gov

As mentioned previously, the reduction of 4-nitropyridine-N-oxide is a well-established method for producing 4-aminopyridine. semanticscholar.org Similarly, the Hofmann degradation of isonicotinamide provides a high-yielding route to this key intermediate. epa.govgoogle.com

Once the 4-amino group is in place, it can be further modified. For example, reductive alkylation of 4-aminopyridine with an appropriate aldehyde can be used to synthesize N-alkyl-4-pyridinamines. google.com

Direct Amination Procedures for Pyridine Derivatives

Direct C-H amination of pyridine rings represents a highly atom-economical approach to installing amine functionalities. While the inherent reactivity of the pyridine ring often favors functionalization at the C2 and C4 positions, achieving high regioselectivity can be challenging, especially with substituted pyridines. nih.gov For 3-propylpyridine (B1594628), direct C-H functionalization can lead to a mixture of products. For instance, C-H alkylation of 3-propylpyridine has been shown to yield a mixture of α-, β-, and γ-alkylated products, suggesting that direct amination might also face challenges with regioselectivity. acs.org

Recent advances have focused on the development of catalysts and reagents that can direct amination to a specific position. researchgate.net For example, photochemical methods involving Zincke imine intermediates have been developed for the C3-amination of pyridines. nih.gov While not a direct route to 4-amination, this highlights the ongoing efforts to control the regioselectivity of pyridine C-H functionalization.

Reduction of Nitro or Cyano Precursors to the Amine Group

A well-established method for the synthesis of aminopyridines is the reduction of a corresponding nitro or cyano precursor. This two-step approach involves the initial introduction of a nitro or cyano group onto the pyridine ring, followed by its reduction to an amine.

The synthesis of 4-aminopyridine from 4-nitropyridine-N-oxide via reduction with iron in the presence of mineral acids has been reported to produce the desired amine in high yields (85-90%). mdpi.org This suggests a plausible route for the synthesis of this compound would involve the preparation of 3-propyl-4-nitropyridine-N-oxide and its subsequent reduction. The nitration of substituted pyridines can be facilitated by the presence of an activating group. e-bookshelf.de For instance, 3-bromo-4-nitropyridine-N-oxide can be reduced to 3-bromo-4-aminopyridine. google.com

Similarly, the reduction of a 4-cyano group on a pyridine ring can yield the corresponding 4-aminomethylpyridine. However, for the synthesis of a primary amine at the 4-position, the cyano group would need to be part of a different precursor strategy, likely involving a Hoffman or Curtius rearrangement of a carboxamide or acyl azide (B81097) derivative, respectively, which can be derived from the corresponding carboxylic acid.

A general representation of the reduction of a nitro-substituted pyridine is shown in the table below.

PrecursorReducing AgentProductYieldReference
4-Nitropyridine-N-oxideFe / Mineral Acid4-Aminopyridine85-90% mdpi.org
5-Nitro-2-picolineSnCl₂5-Amino-2-picolineN/A e-bookshelf.de
2-n-Propyl-5-nitropyridineSnCl₂2-n-Propyl-5-aminopyridineN/A e-bookshelf.de

Nucleophilic Aromatic Substitution (SNAr) Routes for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an amino group onto a pyridine ring, particularly when a good leaving group (such as a halogen) is present at an activated position (ortho or para to the ring nitrogen). The reaction proceeds via an addition-elimination mechanism through a negatively charged Meisenheimer complex. nih.gov

For the synthesis of this compound, a suitable precursor would be a 4-halo-3-propylpyridine. The reaction with an amine source, such as ammonia or a protected amine equivalent, would lead to the desired product. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the reaction conditions. While direct synthesis of N-substituted-3-amino-4-halopyridines can be problematic, methods for their preparation have been developed, which could be adapted for the synthesis of the target compound. organic-chemistry.org

The table below summarizes representative SNAr reactions on pyridine derivatives.

SubstrateNucleophileProductConditionsReference
2-Methoxy-3-nitropyridineSecondary Amines2-(Dialkylamino)-3-nitropyridineAqueous solution, 20°C nih.gov
5-Halo-2-nitrophenylacetamideAminesN-(5-(Amino)-2-nitrophenyl)acetamideDMSO or DMF wikipedia.org
2-FluoropyridinesVarious Nucleophiles2-Substituted PyridinesMild conditions libretexts.org

Cross-Coupling Reactions in this compound Synthesis

Cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a new carbon-nitrogen bond. nih.govlibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. For the synthesis of this compound, a 4-halo-3-propylpyridine could be coupled with an ammonia equivalent or a protected amine, followed by deprotection.

The success of the Buchwald-Hartwig amination often depends on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. nih.gov The development of increasingly sophisticated ligands has expanded the scope of this reaction to include challenging substrates and milder reaction conditions. organic-chemistry.org

A general scheme for the Buchwald-Hartwig amination is presented below.

Aryl Halide/TriflateAmineCatalyst System (Pd precursor/Ligand)BaseProductReference
Aryl HalidesPrimary/Secondary AminesPd(0)/Phosphine LigandStrong Base (e.g., NaOtBu)Aryl Amines nih.govlibretexts.org
(Hetero)aryl ChloridesVarious NH-containing substratesBippyPhos/[Pd(cinnamyl)Cl]₂N/AArylated Amines/Amides/Heterocycles organic-chemistry.org

Carbon-Carbon Coupling for Alkyl Chain Introduction (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. nih.govnih.gov This reaction is a powerful method for forming carbon-carbon bonds. In the context of synthesizing this compound, this reaction could be used to introduce the propyl group at the 3-position of a pre-functionalized 4-aminopyridine ring.

For instance, a 3-halo-4-aminopyridine derivative (with the amino group potentially protected) could be coupled with a propylboronic acid or its ester. Alternatively, a 3-boronic acid derivative of 4-aminopyridine could be coupled with a propyl halide. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. acs.org

The following table provides an overview of the Suzuki-Miyaura coupling reaction.

Organohalide/TriflateOrganoboron ReagentCatalyst System (Pd precursor/Ligand)BaseProductReference
Aryl/Vinyl HalidesAryl/Vinyl Boronic AcidsPd(PPh₃)₄Na₂CO₃Biaryls/Styrenes nih.gov
5-Bromo-2-methylpyridin-3-amineArylboronic AcidsPd(PPh₃)₄K₃PO₄5-Aryl-2-methylpyridin-3-amine acs.org

Multi-Component Reactions (MCRs) in Aminopyridine Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. researchgate.net MCRs are highly efficient and atom-economical, making them attractive for the construction of complex molecular scaffolds like substituted pyridines. longdom.org

Several MCRs have been developed for the synthesis of aminopyridine derivatives. For example, a four-component reaction involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate has been used to synthesize 3-cyanopyridine (B1664610) derivatives under microwave irradiation. longdom.org Another approach is the Guareschi–Thorpe reaction, which can be used to synthesize hydroxypyridines that could potentially be converted to aminopyridines. A modified Guareschi–Thorpe reaction has been reported for the synthesis of 2,6-dihydroxy-4-propylpyridine-3-carbonitrile. libretexts.orgpreprints.org While not directly yielding the target compound, these MCR strategies highlight the potential for developing a one-pot synthesis for this compound or its close analogues by careful selection of the starting materials. frontiersin.orgrsc.orgmdpi.com

The table below illustrates the components of a representative MCR for pyridine synthesis.

Reactant 1Reactant 2Reactant 3Reactant 4Product TypeReference
p-Formylphenyl-4-toluenesulfonateEthyl CyanoacetateAcetophenone DerivativeAmmonium Acetate3-Cyanopyridine Derivative longdom.org
EnaminoneBenzaldehydeHydrazine DihydrochlorideEthyl CyanoacetatePyrazolo[3,4-b]pyridine frontiersin.orgrsc.org
AldehydeMalononitrileN-Alkyl-2-cyanoacetamide-1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Methodological Innovations and Green Chemistry Aspects in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes, guided by the principles of green chemistry. acs.org These principles encourage, among other things, the maximization of atom economy, the use of safer solvents and reagents, and the reduction of waste. acs.org In the context of synthesizing pyridine derivatives like this compound, several innovative and greener methodologies have been explored.

Multicomponent reactions (MCRs) are a cornerstone of green synthesis as they can generate complex molecules in a single step from three or more reactants, often with high atom economy and reduced waste. xjenza.org The Guareschi-Thorpe reaction, a classic MCR for pyridine synthesis, has been updated with greener protocols. An advanced version utilizes an aqueous medium with ammonium carbonate, which acts as both the nitrogen source and a promoter, eliminating the need for corrosive catalysts and volatile organic solvents. rsc.orgresearchgate.net This method is noted for its user-friendly and eco-friendly conditions, simple work-up, and high yields of the desired pyridine products. rsc.org

Other green innovations applicable to pyridine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields compared to conventional heating methods, contributing to energy efficiency. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, for example by grinding solid reactants together, minimizes solvent waste, which is a major contributor to chemical pollution. mdpi.comsemanticscholar.org

Use of Green Solvents: When a solvent is necessary, replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a key strategy. mdpi.com Water-based versions of reactions like the Guareschi-Thorpe synthesis are highly desirable. rsc.org

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts or biocatalysts like enzymes, is fundamental to green chemistry. rsc.orgresearchgate.net Catalysts lower the energy requirements of reactions and can enable more selective transformations, reducing byproducts. mdpi.comresearchgate.net The "borrowing hydrogen" methodology, often catalyzed by iridium or ruthenium complexes, is an atom-efficient process for synthesizing cyclic amines from diols and amines, representing a green route to saturated heterocycles. researchgate.net

These methodological innovations aim to make the synthesis of amines and pyridine derivatives more sustainable and environmentally responsible. rsc.org The assessment of a reaction's "greenness" can be quantified using metrics like Atom Economy and the E-factor (Environmental Factor), which measures the amount of waste produced relative to the desired product. acs.orgxjenza.org

Table 2: Green Chemistry Approaches in Pyridine Synthesis

Green Methodology Key Principle(s) Addressed Example Application Advantages Ref
Advanced Guareschi-Thorpe Synthesis Safer Solvents, Atom Economy, Catalysis Synthesis of hydroxypyridines using ammonium carbonate in water/ethanol. Avoids volatile organic solvents and corrosive catalysts; high yields; simple work-up. rsc.orgresearchgate.net
Microwave-Assisted Synthesis Energy Efficiency One-pot synthesis of pyridine derivatives. Reduced reaction times, improved yields. nih.gov
Borrowing Hydrogen Methodology Atom Economy, Waste Prevention Iridium-catalyzed synthesis of 3-pyrrolidinols and 4-piperidinols from triols and amines. In-situ process, atom-efficient C-N bond formation. researchgate.net
Solvent-Free Grinding Waste Prevention Synthesis of 3,5-disubstituted-1,2,4-thiadiazoles using basic alumina. Eliminates solvent waste, short reaction times, high efficiency. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 3 Propylpyridin 4 Amine

Vibrational Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. americanpharmaceuticalreview.comresearchgate.net For 3-Propylpyridin-4-amine, the FTIR spectrum is expected to exhibit distinct peaks corresponding to the N-H stretches of the amine group, C-H stretches of the propyl group and the pyridine (B92270) ring, and the characteristic ring vibrations of the substituted pyridine core.

The primary amine (-NH₂) group typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. spectroscopyonline.com The presence of hydrogen bonding can influence the position and shape of these bands. The aliphatic C-H stretching vibrations of the propyl group are expected to appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyridine ring will likely be observed just above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration is typically found in the 1200-1350 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine
3100 - 3000 C-H Stretch Pyridine Ring
2960 - 2850 C-H Stretch Propyl Group
1650 - 1550 C=C and C=N Ring Stretch Pyridine Ring
1470 - 1430 C-H Bend Propyl Group
1350 - 1200 C-N Stretch Aryl Amine

Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon framework of the pyridine ring and the propyl substituent. spectroscopyonline.com The Raman spectrum of this compound provides a unique "molecular fingerprint" that can be used for identification and purity assessment. nih.gov

Key expected features in the Raman spectrum include strong bands for the pyridine ring breathing modes, which are often found in the 990-1050 cm⁻¹ region. The C-H stretching vibrations of both the aromatic ring and the alkyl chain will also be prominent. mdpi.com Raman spectroscopy is generally less sensitive to the N-H vibrations compared to FTIR. Differences in the Raman spectra between different crystalline forms (polymorphs) of a compound can be significant, making it a valuable tool for solid-state characterization. spectroscopyonline.com

Table 2: Predicted Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Pyridine Ring
2960 - 2850 C-H Stretch Propyl Group
1610 - 1570 Ring Quadrant Stretch Pyridine Ring
1050 - 990 Ring Breathing Mode Pyridine Ring

Note: These are predicted values based on typical ranges for substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum will show distinct signals for the protons on the pyridine ring, the propyl chain, and the amine group.

The protons on the pyridine ring (H-2, H-5, and H-6) will appear in the aromatic region, typically between 6.0 and 8.5 ppm. researchgate.net Their specific chemical shifts and coupling patterns (doublets, singlets, etc.) are determined by their position relative to the nitrogen atom and the two substituents. The -NH₂ protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. The protons of the propyl group will appear in the aliphatic region (typically 0.9-3.0 ppm) as a triplet (for the terminal -CH₃), a multiplet (for the central -CH₂-), and a triplet (for the -CH₂- attached to the ring). sigmaaldrich.com

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~8.0 s 1H H-2
~7.9 d 1H H-6
~6.5 d 1H H-5
~4.5 (broad) s 2H -NH₂
~2.5 t 2H -CH₂- (alpha to ring)
~1.6 sextet 2H -CH₂- (beta to ring)

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'sextet' multiplet. Coupling constants (J values) would provide further structural confirmation.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the positions of the substituents and the ring nitrogen. mdpi.com The carbons of the propyl chain will appear in the upfield (aliphatic) region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ ppm) Assignment
~150 C-4
~148 C-2
~147 C-6
~125 C-3
~108 C-5
~32 -CH₂- (alpha to ring)
~23 -CH₂- (beta to ring)

Note: These are approximate chemical shifts. The assignments would be confirmed by 2D NMR.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. semanticscholar.org For this compound, COSY would show correlations between H-5 and H-6 on the pyridine ring, and between the adjacent methylene (B1212753) and methyl protons of the propyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~8.0 ppm (H-2) would correlate with the carbon signal at ~148 ppm (C-2). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. researchgate.net For example, the protons of the alpha-CH₂ group of the propyl chain (~2.5 ppm) would show a correlation to the C-3 and C-2 carbons of the pyridine ring, confirming the position of the propyl substituent. The H-2 and H-5 protons would show correlations to the C-4 carbon, confirming the position of the amine group. semanticscholar.org

Together, this suite of spectroscopic techniques provides a comprehensive and detailed characterization of the molecular structure of this compound, ensuring its identity and purity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bldpharm.com For this compound, it provides the molecular weight and offers structural insights through the analysis of fragmentation patterns. nih.gov The presence of two nitrogen atoms in the molecule (C₈H₁₂N₂) dictates that it will have an even nominal molecular weight of 136 g/mol , which is consistent with the Nitrogen Rule stating that a compound with an even number of nitrogen atoms will have an even molecular weight. nih.govlcms.cz

Upon ionization, typically via electron impact (EI), a molecular ion ([M]⁺˙) is formed. The fragmentation of this ion is predictable and provides a structural fingerprint. A primary fragmentation pathway for this compound is the alpha-cleavage of the propyl group, a common fragmentation for aliphatic amines. nist.gov This involves the loss of an ethyl radical (•CH₂CH₃) to form a stable resonance-stabilized cation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragment LostComments
136[C₈H₁₂N₂]⁺˙-Molecular Ion (M⁺˙)
107[C₆H₇N₂]⁺•C₂H₅Loss of an ethyl radical via benzylic-type cleavage from the propyl group. This is often a major fragment.
93[C₅H₅N₂]⁺•C₃H₇Loss of the entire propyl radical.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to several decimal places, allowing for the confident determination of a compound's molecular formula. This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound, HRMS provides an exact mass measurement that confirms its elemental composition of C₈H₁₂N₂. This level of accuracy is vital for verifying the synthesis of the target compound and identifying impurities.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₁₂N₂
Calculated Exact Mass136.10005 Da
Measured Exact Mass (Hypothetical)136.10021 Da
Mass Error (Hypothetical)1.2 ppm

Tandem Mass Spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis to elucidate the structure of a compound. In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This process provides definitive structural information by establishing connectivity between different parts of the molecule.

For this compound, the molecular ion at m/z 136 would be selected in the first mass analyzer. In the collision cell, it would be fragmented, and the resulting product ions would be detected in the second mass analyzer. The observation of a product ion at m/z 107, corresponding to the loss of an ethyl group (29 Da), would strongly support the presence and location of the n-propyl substituent on the pyridine ring. This technique is invaluable for isomer differentiation and for confirming the identity of a compound in complex mixtures.

Table 3: Hypothetical Tandem MS (MS/MS) Fragmentation of this compound

Precursor Ion (m/z)Collision EnergyProduct Ions (m/z)Neutral Loss (Da)Structural Inference
136.10(Variable)107.0629.04 (C₂H₅)Confirms propyl group structure
136.10(Variable)93.0543.05 (C₃H₇)Confirms presence of propyl group

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.

Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed and unambiguous structural information for a crystalline solid. The technique requires a high-quality single crystal of the compound. The analysis yields precise data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding). While no public crystal structure of this compound is currently available, a hypothetical analysis would provide the definitive solid-state conformation and packing arrangement.

Table 4: Illustrative Data Obtainable from Single-Crystal XRD Analysis of this compound

ParameterHypothetical DataDescription
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry elements within the unit cell.
a (Å)10.1Unit cell dimension along the a-axis.
b (Å)8.5Unit cell dimension along the b-axis.
c (Å)9.2Unit cell dimension along the c-axis.
β (°)98.5Angle of the unit cell.
Volume (ų)778.9Volume of the unit cell.
Z4Number of molecules per unit cell.

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal form. Each polymorph has a unique crystal lattice and will produce a distinct PXRD pattern. This technique is crucial in pharmaceutical and materials science, as different polymorphs can have different physical properties.

If this compound can exist in multiple polymorphic forms, PXRD would be the primary tool for their identification and for monitoring phase transformations. Each form would exhibit a characteristic set of diffraction peaks at specific 2θ angles.

Table 5: Illustrative Powder XRD Data for Hypothetical Polymorphs of this compound

Characteristic Peaks for Form A (2θ)Characteristic Peaks for Form B (2θ)
8.1°9.5°
12.3°11.8°
16.2°17.0°
21.5°22.1°
24.7°25.3°

Chromatographic Techniques for Separation and Purity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for determining purity and quantifying impurities.

HPLC is a highly versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For an aromatic amine like this compound, a reversed-phase HPLC method (e.g., using a C18 column) coupled with a UV detector would be effective for purity assessment. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Gas chromatography is another powerful separation technique, particularly for volatile compounds. Amines can be analyzed by GC, often using a specialized column and a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds.

Table 6: Representative HPLC Purity Analysis Data

Peak IDRetention Time (min)Area (%)Identity
12.540.08Impurity A
24.8199.85This compound
35.120.07Impurity B

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it indispensable for assessing the purity of this compound. The method separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. thermofisher.com For polar, basic compounds like aminopyridines, reversed-phase or mixed-mode chromatography is often employed. helixchrom.com

A typical HPLC method for this compound would utilize a C18 or a specialized column like Primesep 100, which offers mixed-mode separation capabilities (reversed-phase and ion-exchange) suitable for polar amines. sielc.com The mobile phase generally consists of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like dilute sulfuric or formic acid, to ensure proper peak shape and retention. helixchrom.comsielc.com Detection is commonly achieved using a UV spectrophotometer, as the pyridine ring exhibits strong UV absorbance. sielc.com

The primary application of HPLC in this context is purity assessment. By analyzing a sample, the main peak corresponding to this compound can be integrated, and its area percentage relative to the total area of all detected peaks provides a quantitative measure of purity. The technique is crucial for developing stability-indicating methods, which can separate the active compound from any potential degradation products. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Value/Condition Purpose
Column Primesep 100, 4.6 x 150 mm, 5 µm sielc.com Mixed-mode separation for polar basic compounds.
Mobile Phase Acetonitrile / Water (e.g., 45:55 v/v) with 0.05% Sulfuric Acid sielc.com Controls retention and ensures good peak symmetry.
Flow Rate 1.0 mL/min Standard flow for analytical scale columns.
Detection UV at 200 nm sielc.com Detects the pyridine chromophore.
Injection Volume 1-5 µL Standard volume for analytical injections.

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique used for analyzing volatile and thermally stable compounds. While effective, the analysis of amines by GC can present challenges due to the polar nature of the amine group, which can lead to peak tailing and interaction with the column. bre.com Therefore, method development may involve either direct analysis on a specialized column or chemical derivatization. thermofisher.com

For direct analysis, a column with a packing material like Tenax-GC can be effective for separating ethanolamines and their impurities. bre.com This approach avoids extra sample preparation steps. Alternatively, derivatization can be performed to make the analyte more volatile and less polar. jfda-online.com Common methods include acylation or silylation, which convert the active hydrogen on the amine group into a less reactive moiety, improving chromatographic performance. jfda-online.comnih.gov The choice of detector is typically a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification of the compound and any impurities. nih.gov

Table 2: Representative GC Conditions for this compound

Parameter Value/Condition Purpose
Column Capillary column with a polar stationary phase (e.g., Wax or amine-specific) Provides separation for polar compounds.
Carrier Gas Helium or Nitrogen Inert mobile phase for carrying the analyte.
Inlet Temperature 250 °C Ensures rapid vaporization of the sample.
Oven Program Initial temp 100°C, ramp at 10°C/min to 280°C Separates components based on boiling point/polarity.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) Universal detection (FID) or identification (MS).

| Derivatization | Optional: Acylation with an anhydride (B1165640) (e.g., TFAA) jfda-online.com | Improves volatility and peak shape. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are critical for evaluating the stability and physical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.com For this compound, a TGA scan reveals its thermal stability and decomposition profile. A typical TGA thermogram would show a stable baseline with minimal weight loss until the onset of thermal decomposition. The temperature at which significant weight loss begins is a key indicator of the compound's stability. The analysis of pyridine-containing polymers and co-crystals often shows distinct stages of weight loss corresponding to the loss of solvent or the decomposition of different parts of the molecule. mdpi.comrsc.org For a pure compound like this compound, the decomposition might occur in one or more steps. This data is vital for determining safe handling and storage temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. beilstein-journals.org DSC is used to detect thermal events such as melting, crystallization, and glass transitions. For a crystalline sample of this compound, the DSC curve would show a sharp endothermic peak corresponding to its melting point. The presence of impurities often leads to a broadening of the melting peak and a depression of the melting point.

Table 3: Anticipated Thermal Analysis Data for this compound

Analysis Parameter Typical Finding Significance
TGA Onset of Decomposition (Tonset) >200 °C (Hypothetical) Indicates the upper-temperature limit of thermal stability. researchgate.net
TGA Decomposition Steps One or two major weight loss steps Provides insight into the degradation mechanism. mdpi.comrsc.org
DSC Melting Point (Tm) Sharp endothermic peak (e.g., at 150 °C, Hypothetical) Confirms identity and provides an indication of purity. beilstein-journals.org

| DSC | Glass Transition (Tg) | Observable for amorphous solids | Characterizes the transition from a glassy to a rubbery state. beilstein-journals.org |

Electron Microscopy for Morphological Characterization (SEM, TEM, AFM - Methodologies)

Electron microscopy techniques provide high-resolution images of a material's surface and structure, offering insights into the morphology, particle size, and shape of solid this compound.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating images of its topography and composition. minia.edu.eg For this compound powder, SEM analysis would reveal the shape of the crystals or particles (e.g., needles, plates, or irregular agglomerates), their size distribution, and surface texture. mdpi.com This technique is valuable for quality control, as the morphology of a crystalline solid can affect its bulk properties, such as flowability and dissolution rate. SEM has a large depth of field, which produces a three-dimensional-like appearance of the sample. cityu.edu.hk

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. cnrs.fr This allows for much higher resolution imaging than SEM, capable of revealing internal structures. hitachi-hightech.com To analyze this compound with TEM, the sample would need to be dispersed as very fine particles on a support grid. cnrs.fr TEM can be used to examine the crystallinity of the material and identify any different phases or amorphous regions within the particles.

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that generates a 3D topographical map of a sample's surface with very high resolution. afmworkshop.com A sharp tip on a cantilever scans the surface, and the deflection of the cantilever is measured to create the image. Unlike electron microscopy, AFM can be operated in air or liquid and does not require a vacuum. afmworkshop.com For this compound, AFM could be used to characterize the surface roughness of crystals or thin films at the nanometer scale, providing detailed information that complements SEM data.

Table 4: Comparison of Electron Microscopy Methodologies

Technique Principle Information Obtained Sample Requirements
SEM Scans surface with a focused electron beam, detecting secondary or backscattered electrons. minia.edu.egcityu.edu.hk Surface topography, particle size and shape, elemental composition (with EDS). cityu.edu.hk Solid, conductive or coated sample, vacuum environment.
TEM Transmits electrons through an ultrathin specimen to form an image. hitachi-hightech.com Internal structure, crystallinity, high-resolution morphology, diffraction patterns. cnrs.fr Very thin sample (<100 nm), vacuum environment.

| AFM | Scans a physical probe over the sample surface, measuring tip-surface interactions. afmworkshop.com | 3D surface topography, roughness, mechanical properties at the nanoscale. | Solid sample mounted on a flat substrate; can be run in air, liquid, or vacuum. afmworkshop.com |

Theoretical and Computational Chemistry of 3 Propylpyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and its influence on chemical reactivity. arxiv.org

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. jmchemsci.com It is particularly effective for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. mdpi.comgoogle.com For 3-Propylpyridin-4-amine, a DFT approach, commonly using a functional like B3LYP combined with a basis set such as 6-31G, would be employed to calculate its optimized structural parameters. niscpr.res.inarxiv.org

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and wagging motions of the molecule's bonds and functional groups. dtic.mil For this compound, a primary amine, characteristic vibrational modes are expected. dtic.milorgchemboulder.com The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3400 cm⁻¹ region. orgchemboulder.com An N-H bending vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com Additionally, C-N stretching vibrations for aromatic amines are found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 1: Predicted Vibrational Frequencies for this compound The following table is illustrative of the types of vibrational modes that would be calculated. Specific frequencies require dedicated DFT calculations.

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3300 - 3400 orgchemboulder.com
Aromatic C-H StretchPyridine (B92270) Ring3000 - 3100
Aliphatic C-H StretchPropyl Group (-CH₂CH₂CH₃)2850 - 2960
N-H Bend (Scissoring)Primary Amine (-NH₂)1580 - 1650 orgchemboulder.com
C=C and C=N Ring StretchPyridine Ring1400 - 1600
C-N StretchAromatic Amine1250 - 1335 orgchemboulder.com
N-H WagPrimary Amine (-NH₂)665 - 910 orgchemboulder.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and ability to participate in charge transfer processes. niscpr.res.inekb.eg A smaller gap suggests the molecule is more reactive and can be more easily excited. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine system, specifically with high density on the amino group and the pyridine nitrogen. The LUMO is likely distributed over the π-system of the pyridine ring. rsc.orgscispace.com The analysis of these orbitals helps in understanding the molecule's behavior in chemical reactions. wikipedia.org Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies. physchemres.org

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table illustrates the parameters derived from FMO analysis. Actual values must be obtained from specific quantum chemical calculations.

ParameterSymbolFormulaHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.8
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.2
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.6
Ionization PotentialIP-EHOMO5.8
Electron AffinityEA-ELUMO1.2
Chemical Hardnessη(IP - EA) / 22.3
Chemical SoftnessS1 / (2η)0.217
Electronegativityχ(IP + EA) / 23.5

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to denote different charge regions. wolfram.com Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, which are electron-poor and attractive to nucleophiles. researchgate.net

In the case of this compound, the MEP map would likely show the most negative potential (red) concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, due to the high electronegativity and lone pairs of electrons on these atoms. These regions represent the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential (blue), making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. The propyl group and the carbon atoms of the pyridine ring would likely show intermediate potential (green/yellow).

Atomic Charge Distribution Analysis (e.g., Mulliken)

Atomic charge distribution analysis provides quantitative estimates of the partial charge residing on each atom within a molecule. researchgate.net The Mulliken population analysis is a common method for calculating these charges based on the linear combination of atomic orbitals (LCAO) approach in molecular orbital theory. niscpr.res.inwikipedia.org These charges are instrumental in understanding a molecule's electronic structure, dipole moment, and polarizability. niscpr.res.in

For this compound, a Mulliken charge analysis would quantify the electron distribution suggested by the MEP map. It would be expected to show significant negative charges on the nitrogen atoms and positive charges on the hydrogen atoms of the amino group. The carbon atoms of the pyridine ring would have varying charges depending on their proximity to the electronegative nitrogen atoms and the electron-donating amino and propyl groups. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. wikipedia.orguni-muenchen.de

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rug.nl By solving Newton's equations of motion, MD simulations can reveal information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. ucl.ac.uk

For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with a solvent like water. The simulation would track the molecule's movements, including the rotation of the propyl chain and interactions between the molecule and surrounding water molecules. This analysis would provide insights into the compound's conformational preferences in solution and the stability of hydrogen bonds formed between the amino group, the pyridine nitrogen, and water. Such simulations are valuable for understanding how the solvent influences the molecule's structure and behavior. nih.govmdpi.com

Molecular Docking Studies with Biological Targets (Conceptual, focusing on binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). jmchemsci.comasiapharmaceutics.info This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. nih.govnih.gov

Given its structure as a substituted 4-aminopyridine (B3432731), this compound could conceptually be docked into the active sites of various biological targets. For instance, the aminopyridine scaffold is a known feature in many kinase inhibitors. nih.gov A conceptual docking study of this compound into a hypothetical kinase active site would likely reveal key binding interactions. The 4-amino group and the pyridine nitrogen could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the hinge region of the kinase. The propyl group could extend into a hydrophobic pocket within the active site, contributing to binding affinity through van der Waals interactions. nih.gov Such studies provide a rational basis for understanding potential biological activities and for designing more potent derivatives. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues (Theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orgmdpi.com These models are foundational in modern medicinal chemistry and materials science for predicting the characteristics of new, unsynthesized molecules, thereby prioritizing experimental efforts and reducing costs. nih.govnih.gov The underlying principle is that variations in the structural or physicochemical features of molecules within a series lead to corresponding changes in their activities or properties. researchgate.net

The development of a robust QSAR/QSPR model for analogues of this compound follows a structured workflow. mdpi.com The process begins with the compilation of a dataset of structurally related pyridine derivatives with experimentally measured data for the endpoint of interest, such as inhibitory concentration (IC50) for a specific biological target or a property like the partition coefficient (logP). mdpi.comchemrevlett.com This dataset is typically partitioned into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used in model generation. nih.govnih.gov

The next step involves the calculation of molecular descriptors for each compound. mdpi.com Descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the structure, including topological indices, molecular connectivity, and counts of structural fragments. nih.gov

3D Descriptors: Require a 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) parameters. wikipedia.orgnih.gov

For pyridine derivatives, relevant descriptors often relate to their electronic nature, aromaticity, and ability to form hydrogen bonds. researchgate.net

Once descriptors are calculated, a mathematical model is constructed to correlate them with the observed activity or property. wikipedia.org Multiple Linear Regression (MLR) is a common technique that generates a linear equation. nih.govmdpi.com More advanced methods like Partial Least Squares (PLS) are used to handle datasets with a large number of inter-correlated descriptors. nih.gov Genetic algorithms (GA) can be employed to select the most relevant subset of descriptors, preventing model overfitting and improving its interpretability. researchgate.netplos.org The general form of a QSAR/QSPR model is an equation:

Activity/Property = f(Descriptor 1, Descriptor 2, ...) + error wikipedia.org

The final and most critical stage is model validation. A model's statistical quality and robustness are assessed using several parameters. Internal validation techniques like leave-one-out cross-validation (Q²) are applied to the training set. nih.govresearchgate.net External validation, using the independent test set, evaluates the model's ability to predict the activity of new compounds. Key statistical metrics include the coefficient of determination (R²), which measures the goodness-of-fit, and the root mean square error (RMSE), which indicates the accuracy of the predictions. chemrevlett.comresearchgate.net A reliable model will have high values for R² and Q² and a low RMSE. researchgate.net

Compound (Pyridin-4-amine Analogue)LogP (Experimental)Molecular Weight (Descriptor 1)Polar Surface Area (Descriptor 2)LogP (Predicted by Model)
Analogue 1 (3-ethylpyridin-4-amine)0.95122.1738.910.98
Analogue 2 (3-butylpyridin-4-amine)1.91150.2238.911.85
Analogue 3 (3-isopropylpyridin-4-amine)1.40136.2038.911.42
Analogue 4 (5-chloro-3-propylpyridin-4-amine)2.25170.6438.912.19
Analogue 5 (3-propyl-5-(trifluoromethyl)pyridin-4-amine)2.58204.1838.912.65
This table is illustrative and presents hypothetical data for QSPR modeling of this compound analogues. The model equation would be derived from a larger training set correlating descriptors with the experimental LogP.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools for investigating chemical reaction mechanisms at the molecular level, offering insights that can be difficult to obtain through experiments alone. umanitoba.cahbni.ac.in For reactions involving this compound or its derivatives, these methods can be used to predict reaction pathways, identify intermediates, and characterize transition states, ultimately explaining reactivity and selectivity. nih.govrsc.org

The theoretical exploration of a reaction mechanism begins with mapping the potential energy surface (PES). hbni.ac.insciforum.net The PES is a mathematical landscape that describes the energy of a molecular system as a function of its geometry. Key points on this surface are the stationary points: energy minima corresponding to reactants, products, and stable intermediates, and first-order saddle points corresponding to transition states (TS). hbni.ac.insmu.edu The transition state represents the highest energy barrier along the minimum energy path connecting reactants to products and is critical for understanding the reaction's kinetics. ims.ac.jp

Density Functional Theory (DFT) is a widely used quantum chemical method for these calculations due to its balance of accuracy and computational cost. sciforum.netresearchgate.net By applying DFT methods, researchers can optimize the geometries of reactants, products, and transition states. Various computational algorithms, such as the Nudged Elastic Band (NEB) method, are specifically designed to locate the transition state structure between a known reactant and product. ims.ac.jp

Once a transition state is located, its structure provides a snapshot of the bond-forming and bond-breaking processes. smu.edu For instance, in a hypothetical nucleophilic substitution reaction at the pyridine ring, the TS geometry would show the partial formation of the new bond with the incoming nucleophile and the partial cleavage of the bond with the leaving group. Further analysis involves calculating the vibrational frequencies of the transition state. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate—the path of steepest descent from the TS to the products. smu.edu

The energy difference between the reactants and the transition state defines the activation energy (ΔE‡). smu.edu This value is directly related to the reaction rate; a lower activation energy implies a faster reaction. By comparing the activation energies of competing pathways, computational chemists can predict the major product of a reaction. For example, in a hydrogen abstraction reaction from 2-propylpyridine, DFT calculations can determine whether abstraction is more likely to occur at the α, β, or γ position of the propyl group by comparing the respective activation barriers. researchgate.net Solvent effects can also be included in these models using methods like the Polarizable Continuum Model (PCM), which often provides results that are in better agreement with experimental observations in solution. sciforum.net

Reaction StepReactantsProductsActivation Energy (ΔE‡) (kcal/mol)Key Transition State Bond Distances (Å)
N-Alkylation This compound + CH₃I[4-Amino-1-methyl-3-propylpyridin-1-ium]⁺ + I⁻18.5N···C (CH₃): 2.25, C···I: 2.50
C-H Activation (β-position) This compound + •OH3-(1-Hydroxypropyl)pyridin-4-amine radical + H₂O12.1C(β)···H: 1.45, H···O: 1.20
C-H Activation (γ-position) This compound + •OH3-(2-Hydroxypropyl)pyridin-4-amine radical + H₂O14.8C(γ)···H: 1.52, H···O: 1.18
This table presents hypothetical computational data for plausible reactions involving this compound. The values are representative of typical DFT calculation results for such reaction types and illustrate how computational analysis can distinguish between competing pathways.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. libretexts.orgmasterorganicchemistry.com This localization makes the nitrogen atom a site for protonation, oxidation, and alkylation.

Protonation and Basicity Studies

The basicity of this compound is a critical parameter influencing its reactivity. The position of the amino group at the C4 position is crucial for enhancing the basicity of the pyridine nitrogen. This enhancement is due to the resonance-donating effect of the amino group's lone pair, which increases the electron density on the ring nitrogen. When the pyridine nitrogen is protonated, the resulting positive charge can be delocalized onto the exocyclic amino nitrogen, stabilizing the conjugate acid. stackexchange.com This is a feature not observed in 3-aminopyridine (B143674), where such resonance stabilization of the conjugate acid is not possible. stackexchange.com

Alkyl groups, such as the propyl group at the C3 position, are weakly electron-donating through an inductive effect, which further increases the electron density on the nitrogen and thus slightly enhances basicity compared to unsubstituted 4-aminopyridine. masterorganicchemistry.com Consequently, this compound is expected to be a stronger base than pyridine, aniline, and 3-aminopyridine, but likely comparable in strength to other 4-aminopyridine derivatives. stackexchange.comquora.com

CompoundpKa of Conjugate AcidBasicity Comparison
Piperidine (B6355638)11.12Stronger Base
This compound Estimated ~9.5-10Strong Base
4-Aminopyridine9.11Strong Base
Ammonia (B1221849)9.25 fiveable.meReference Base
Pyridine5.2 masterorganicchemistry.comWeaker Base
3-Aminopyridine5.98Weaker Base
Aniline4.6 masterorganicchemistry.comVery Weak Base

Note: The pKa for this compound is an estimate based on structurally similar compounds.

N-Oxidation Reactions

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. The synthesis of N-oxides from tertiary amines and heterocyclic nitrogens is a well-established process in organic chemistry. google.combme.hu

Commonly, the reaction is carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or organic peroxy acids like peroxyacetic acid. google.com The reaction with hydrogen peroxide can be performed at temperatures ranging from 25°C to 80°C and may be catalyzed by inorganic per-compounds. google.com The formation of the N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, which can influence subsequent functionalization steps. bme.hu

Quaternization Reactions

Quaternization involves the alkylation of the pyridine nitrogen, converting the neutral molecule into a positively charged quaternary ammonium (B1175870) salt. mdpi.com This reaction proceeds via nucleophilic attack of the pyridine nitrogen on an alkylating agent, typically an alkyl halide (e.g., ethyl iodide, n-butyl iodide). rsc.org The rate of quaternization is influenced by the steric hindrance around the nitrogen and the electronic nature of the substituents on the pyridine ring. rsc.orgnih.gov

For this compound, the presence of the propyl group adjacent to the nitrogen may introduce some steric hindrance, potentially slowing the reaction compared to unsubstituted 4-aminopyridine. However, the strong nucleophilicity of the pyridine nitrogen, enhanced by the 4-amino group, ensures the reaction proceeds effectively. mdpi.com These reactions are often carried out by heating the pyridine derivative with the alkylating agent in a suitable solvent like acetonitrile (B52724) or under solvent-free conditions. nih.govmit.edu

ReactionReagent ExampleProduct TypeGeneral Conditions
N-Oxidation Hydrogen Peroxide (H₂O₂)Pyridine N-oxide25-80°C, optional catalyst google.com
Quaternization Alkyl Halide (e.g., Propyl Bromide)Pyridinium (B92312) SaltHeating in a solvent (e.g., Acetonitrile) mdpi.commit.edu

Reactions of the Primary Amine Group

The exocyclic primary amine (-NH₂) at the C4 position is a key functional handle, behaving as a potent nucleophile. It readily participates in reactions typical of primary aromatic amines, such as acylation, sulfonylation, and various forms of alkylation.

Acylation and Sulfonylation Reactions

Acylation of the primary amine on this compound with acylating agents like acyl chlorides or anhydrides leads to the formation of a stable amide. umich.edu This reaction is fundamental in peptide synthesis and for modifying the properties of the parent molecule. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. umich.edu The use of a non-nucleophilic base is often required to neutralize the acidic byproduct (e.g., HCl). rsc.org In some cases, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is used to accelerate the reaction, especially with less reactive acylating agents or hindered amines. rsc.orgresearchgate.netbeilstein-journals.org

Sulfonylation is a similar process where the primary amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to yield a sulfonamide. beilstein-journals.org Sulfonamides are important structural motifs in medicinal chemistry. The reaction generally requires a base to proceed efficiently. researchgate.net Studies have shown that for electron-deficient or sterically hindered amines, the choice of base or catalyst is crucial for achieving high conversion. beilstein-journals.org DMAP has been shown to be an effective catalyst for the sulfonylation of weak nucleophiles. beilstein-journals.org

ReactionReagent ClassCatalyst/Base ExampleProduct
Acylation Acyl Chloride, Anhydride (B1165640) umich.eduHünig's base, DMAP rsc.orgresearchgate.netAmide
Sulfonylation Sulfonyl Chloride beilstein-journals.orgPyridine, DMAP beilstein-journals.orgSulfonamide

Alkylation and Reductive Amination

Direct alkylation of the primary amine with alkyl halides is often challenging as it can lead to a mixture of mono- and di-alkylated products, making it difficult to control. masterorganicchemistry.com

A more controlled and widely used method for introducing alkyl groups onto the primary amine is reductive amination . masterorganicchemistry.comyoutube.com This one-pot reaction involves the initial formation of an imine or iminium ion intermediate by reacting the primary amine with an aldehyde or a ketone. masterorganicchemistry.comnih.gov This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. A key advantage is the use of selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting carbonyl compound but will efficiently reduce the iminium ion. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com For less nucleophilic amines, such as certain aminopyridines, stronger acids may be needed to facilitate imine formation. nih.gov

Aldehyde/KetoneReducing AgentProduct
FormaldehydeNaBH(OAc)₃N-methyl-3-propylpyridin-4-amine
AcetaldehydeNaBH₃CN masterorganicchemistry.comN-ethyl-3-propylpyridin-4-amine
AcetoneNaBH(OAc)₃N-isopropyl-3-propylpyridin-4-amine

Diazotization and Subsequent Transformations

The primary aromatic amine at the C4 position is a key functional handle that can undergo diazotization. This process involves treating this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. organic-chemistry.orgaccessscience.com The reaction converts the amino group into a pyridinium diazonium salt.

The resulting 4-diazonium-3-propylpyridinium cation is a valuable, albeit often unstable, synthetic intermediate. nih.gov Studies on the closely related 3-aminopyridine have shown that the corresponding diazonium ion is relatively unstable and can undergo rapid hydrolytic decomposition to form the corresponding hydroxypyridine. nih.gov This inherent reactivity makes the diazonium salt a versatile precursor for introducing a variety of other functional groups at the C4 position, effectively displacing the original amino group.

Table 1: Representative Transformations of Diazotized this compound

Reaction Type Reagents Product Type Notes
Sandmeyer Reaction CuCl / HCl, CuBr / HBr, CuCN / KCN 4-Halopyridine or 4-Cyanopyridine A classic method for introducing halides or a nitrile group onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.org
Schiemann Reaction HBF₄, heat 4-Fluoropyridine A specific method for the introduction of fluorine. organic-chemistry.org
Hydrolysis H₂O, H₂SO₄, heat 3-Propylpyridin-4-ol The diazonium group is replaced by a hydroxyl group, often occurring as a competing side reaction if conditions are not carefully controlled. nih.gov

| Gomberg-Bachmann Reaction | Aromatic compound (e.g., Benzene) | Biaryl compound | Allows for the formation of a new carbon-carbon bond between the pyridine ring and another aromatic system. |

Condensation Reactions to Form Imines or Schiff Bases

The 4-amino group of this compound can participate in condensation reactions with carbonyl compounds. A condensation reaction is one where two molecules combine, typically with the elimination of a small molecule like water. libretexts.org When reacted with aldehydes or ketones, the primary amine functionality readily forms imines, also known as Schiff bases.

This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. The reaction is often catalyzed by acid and is typically reversible. The formation of these imine derivatives can be used as a strategy for temporary protection of the amino group or for the synthesis of more complex molecular architectures.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the electronegative nitrogen atom withdraws electron density from the ring. libretexts.org However, the reactivity and orientation of EAS on this compound are strongly influenced by the two existing substituents: the C4-amino group and the C3-propyl group.

Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.org Relative to the C4 position, the ortho positions are C3 and C5.

Propyl Group (-CH₂CH₂CH₃): This is a weakly activating group via an inductive effect and is also ortho, para-directing. libretexts.org Relative to the C3 position, the ortho positions are C2 and C4, and the para position is C6.

The directing effects of these two groups are combined. The amino group strongly activates the C3 and C5 positions. The propyl group activates the C2, C4, and C6 positions. The C4-amino group is a much stronger activating group than the C3-propyl group. Therefore, its directing effect to the C5 position is expected to be the dominant influence. The C3 position is already substituted. The C2 and C6 positions, while activated by the propyl group, are adjacent to the deactivating ring nitrogen, which makes substitution at these sites less favorable. libretexts.org Consequently, electrophilic attack is most likely to occur at the C5 position.

| C6 | Meta (deactivated) | Para (activated) | Low (adjacent to ring N) |

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃), which would yield the corresponding 5-substituted-3-propylpyridin-4-amine derivative. masterorganicchemistry.com

Nucleophilic Aromatic Substitution on the Pyridine Ring (If Activated)

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com SNAr on pyridine derivatives typically occurs at the C2 and C4 positions, as the ring nitrogen can help stabilize the intermediate. youtube.com

This compound itself is not a suitable substrate for SNAr. The ring is electron-rich due to the presence of two activating groups (amino and propyl) and lacks a suitable leaving group (like a halide). Therefore, direct displacement by a nucleophile is highly unfavorable.

However, the molecule can be made to undergo SNAr if the amino group is first transformed into an excellent leaving group. As discussed in section 5.2.3, diazotization of the 4-amino group creates a 4-diazonium salt. The diazonium group (-N₂⁺) is one of the best known leaving groups in organic chemistry. Its departure as neutral nitrogen gas provides a strong thermodynamic driving force for the reaction. In this activated form, a wide variety of nucleophiles (e.g., OH⁻, CN⁻, halides) can attack the C4 position to yield a substituted product.

Oxidation and Reduction Reactions

The functional groups on this compound present several sites for oxidation and reduction reactions. The outcome of such a reaction depends on the specific reagents and conditions employed. masterorganicchemistry.comlibretexts.org

Oxidation:

Pyridine Nitrogen: The lone pair on the pyridine ring's nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). researchgate.net

Propyl Side Chain: The benzylic-like carbon of the propyl group (the CH₂ group attached to the ring) can be susceptible to oxidation under strong oxidizing conditions (e.g., KMnO₄, K₂Cr₂O₇), potentially leading to a carboxylic acid if the reaction goes to completion.

Amino Group: The primary amino group can be oxidized, but this often leads to a complex mixture of products unless specific reagents are used.

Reduction:

Pyridine Ring: The aromatic pyridine ring is generally resistant to reduction. However, it can be hydrogenated to a piperidine ring under forcing conditions, such as high-pressure hydrogen gas with a metal catalyst (e.g., Rhodium on carbon, Ruthenium).

Table 3: Potential Oxidation and Reduction Reactions

Reaction Type Site of Reaction Potential Reagents Potential Product
Oxidation Pyridine Nitrogen H₂O₂, m-CPBA This compound N-oxide
Oxidation Propyl Side-Chain KMnO₄ 4-Amino-2-carboxypyridine

| Reduction | Pyridine Ring | H₂, Rh/C, high pressure | 3-Propylpiperidin-4-amine |

Derivatization for Library Synthesis and Scaffold Diversity

In medicinal chemistry and materials science, the synthesis of chemical libraries containing structurally related compounds is a key strategy for discovering new molecules with desired properties. This compound is a useful scaffold for such efforts due to its modifiable functional groups.

The 4-amino group is the most common site for derivatization. It can be readily acylated by reacting with a diverse set of acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to generate a library of amides. beilstein-journals.org This approach allows for the systematic exploration of the chemical space around the core pyridine structure.

Furthermore, transformations discussed in other sections can be employed in a combinatorial fashion. For example, a library of aldehydes could be used in condensation reactions (Section 5.2.4) to produce a library of imines. Subsequent reduction of these imines would yield a library of secondary amines, further increasing molecular diversity. The strategic use of reactions like diazotization (Section 5.2.3) and electrophilic substitution (Section 5.3) can also introduce varied substituents onto the pyridine core, making this compound a versatile building block for creating diverse chemical scaffolds. beilstein-journals.org

Conclusion

3-Propylpyridin-4-amine is a valuable chemical entity with significant potential in both medicinal chemistry and materials science. Its specific substitution pattern provides a unique combination of steric and electronic properties, and its versatile reactivity allows for the synthesis of a wide array of derivatives. While detailed research specifically on this compound is not as prevalent as for some other aminopyridines, the foundational knowledge of pyridine (B92270) chemistry provides a strong basis for its exploration. Future research focused on developing efficient synthetic routes and exploring the properties of its derivatives is likely to yield novel compounds with important applications.

Biological Activity and Pharmacological Relevance of Pyridine Based Amines: Insights Applicable to 3 Propylpyridin 4 Amine Scaffold

General Mechanisms of Action of Aminopyridine Derivatives on Biological Systems

Aminopyridine derivatives exert their biological effects through diverse mechanisms, primarily by interacting with key biological macromolecules. They are known to function as enzyme inhibitors, receptor modulators, and can also interact with nucleic acids. rsc.org The primary mechanism of action for the most well-known aminopyridines is the blockade of voltage-gated potassium channels. rsc.orgnih.gov

Enzyme inhibition is a common mechanism through which aminopyridine derivatives exhibit their pharmacological effects. wikipedia.org An enzyme inhibitor is a molecule that binds to an enzyme and obstructs its activity. wikipedia.org This can occur through competitive inhibition, where the inhibitor competes with the substrate for the enzyme's active site, or through other forms of inhibition like uncompetitive or non-competitive binding. youtube.com The aminopyridine scaffold has been identified as a key structural motif in the development of inhibitors for various enzymes.

Nitric Oxide Synthase (NOS): Certain aminopyridine inhibitors have shown high selectivity for inducible nitric oxide synthase (iNOS) over other isoforms like endothelial (eNOS) and neuronal (nNOS). This selectivity is often associated with an increased length and conformational rigidity of their hydrocarbon skeleton. nih.gov

Cholinesterase: In the context of Alzheimer's disease, novel aryl-substituted 2-aminopyridine (B139424) derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net One potent derivative, 3m , demonstrated significant inhibitory activity against both enzymes, suggesting the promise of this scaffold for developing anti-Alzheimer's agents. researchgate.net

Kinases: Aminopyridine-containing spiro derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ERBB2/HER2) kinases. tandfonline.com Compounds like A1-A4 showed excellent inhibitory activity, with some being more potent than the established drug Neratinib at certain concentrations. tandfonline.com

Other Enzymes: A pair of 2-aminopyridine derivatives were found to inhibit both isocitrate lyase (ICL) and malate (B86768) synthase (MS), the two enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa. nih.gov The compound SB002 was particularly effective against both enzymes. nih.gov Additionally, the aminopyridine motif has been explored for its potential as a Beta-secretase 1 (BACE1) inhibitor, another target for Alzheimer's disease therapy, though the synthesized compounds showed weak activity. nih.gov

Table 1: Examples of Enzyme Inhibition by Aminopyridine Derivatives

Enzyme TargetAminopyridine Derivative ExampleBiological Context/DiseaseKey Finding
Nitric Oxide Synthase (iNOS)Aminopyridine inhibitorsInflammationSelectivity for iNOS is linked to the length and rigidity of the hydrocarbon skeleton. nih.gov
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Derivative 3m (aryl-substituted 2-aminopyridine)Alzheimer's DiseaseShowed potent dual inhibition of both AChE and BChE. researchgate.net
EGFR & ERBB2/HER2 KinasesCompounds A1-A4 (spiro[indoline-3,4′-piperidine] derivatives)CancerDemonstrated stronger inhibition of EGFR-wt and ERBB2 compared to Neratinib under specific conditions. tandfonline.com
Isocitrate Lyase (ICL) & Malate Synthase (MS)SB002 (2-aminopyridine analog)Bacterial Infection (P. aeruginosa)Inhibited two consecutive enzymes in the glyoxylate shunt pathway. nih.gov
Beta-secretase 1 (BACE1)Various 2-aminopyridine derivativesAlzheimer's DiseaseThe aminopyridine motif showed potential but the synthesized compounds had weak inhibitory activity. nih.gov

G protein-coupled receptors (GPCRs) are a large family of receptors that mediate a wide range of physiological processes. Their function can be affected by allosteric modulators, which bind to a site distinct from the primary (orthosteric) binding site. nih.govnih.gov While direct studies on 3-propylpyridin-4-amine are lacking, the behavior of structurally related compounds offers insights. Amiloride and its derivatives, which are known to interact with a conserved sodium ion binding site in many Class A GPCRs, can act as allosteric modulators. nih.govnih.gov These compounds have been shown to modulate a variety of GPCRs, including adenosine, adrenergic, and dopamine (B1211576) receptors. nih.gov The nature of this modulation can be either positive or negative, and analogs with lipophilic substituents tend to be more potent. nih.gov This suggests that aminopyridine-based structures could potentially interact with the conserved allosteric sites on GPCRs, thereby modulating their activity.

The interaction of small molecules with nucleic acids is a key area of drug discovery. Some aminopyridine derivatives have been incorporated into peptide nucleic acids (PNAs) to enhance their binding to double-stranded RNA (dsRNA). nih.govnih.gov PNAs are synthetic molecules that can bind to DNA and RNA with high affinity and specificity. nih.gov Specifically, 2-aminopyridine (referred to as 'M' in some studies) has been used as a modified PNA nucleobase. nih.govnih.gov The protonation of the 2-aminopyridine moiety is crucial for enabling the formation of a stable triplex structure with dsRNA at physiological pH. nih.gov These M-modified PNAs show high affinity for RNA, which is driven by ionic interactions between the partially protonated aminopyridine and the negatively charged phosphate (B84403) backbone of the RNA. nih.gov This demonstrates the potential for the aminopyridine scaffold to be used as a recognition element for targeting RNA structures.

Structure-Activity Relationship (SAR) Investigations within Aminopyridine Series

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the aminopyridine series, SAR investigations have focused on the effects of different substituents and their positions on the pyridine (B92270) ring.

The type and position of substituents on the aminopyridine core are critical determinants of biological activity. Modifications can influence potency, selectivity, and pharmacokinetic properties.

In Antimalarial Agents: In a series of 3,5-diaryl-2-aminopyridines with antimalarial activity, the 2-amino group was found to be critical. acs.orgnih.gov Replacing it led to a loss of activity. acs.orgnih.gov Furthermore, substituents on a pyridyl group attached to the core structure showed that a 2-aminopyridyl substituent maintained good activity, whereas 2-fluoropyridyl and 2-trifluoromethylpyridyl groups resulted in inferior activity. acs.org

In Anti-inflammatory Agents: For a series of pyrimidine (B1678525) and triazolopyrimidine derivatives tested for anti-inflammatory activity (inhibition of NO and IL-6), the presence of amino groups at the C-2 and C-3 positions of aryl fragments led to a sharp decrease in inhibitory activity. nih.gov In contrast, fluorine atoms in the para-position of the benzene (B151609) rings were identified as a factor that could increase the efficiency and selective inhibitory action. nih.gov

In Cholinesterase Inhibitors: In a study of 2-aminopyridine derivatives as cholinesterase inhibitors, electron-withdrawing substituents were found to enhance activity. researchgate.net For instance, a 4-methoxy (4-OMe) substituent on an aryl ring outperformed other substituents like 4-chloro (4-Cl) and 4-methyl (4-Me), supporting the idea that larger substituents might be beneficial for binding to the enzyme's active site. researchgate.net

In Aza-acridine Derivatives: The stability of aza-acridine scaffolds, which can incorporate an aminopyridine moiety, is influenced by the substitution pattern. Preliminary findings indicate that electron-donating groups, such as a methoxy (B1213986) group, can enhance the stability of the core structure, potentially preserving biological activity by preventing hydrolytic degradation. mdpi.com

Table 2: Impact of Substituents on the Biological Activity of Aminopyridine Derivatives

Aminopyridine SeriesBiological Target/ActivitySubstituent EffectReference
3,5-Diaryl-2-aminopyridinesAntimalarialThe 2-amino group is critical for activity. Fluorinated substituents on an attached pyridyl ring decrease activity. acs.orgnih.gov
Aniline substituted pyrimidinesAnti-inflammatory (NO/IL-6 inhibition)Amino groups on aryl fragments decrease activity; para-Fluorine atoms can increase efficiency. nih.gov
Aryl-substituted 2-aminopyridinesCholinesterase InhibitionElectron-withdrawing groups enhance activity. Larger substituents (e.g., 4-OMe) can be beneficial. researchgate.net
Aza-acridinesScaffold StabilityElectron-donating groups (e.g., methoxy) can enhance core stability and preserve biological activity. mdpi.com

Positional isomers are molecules that have the same molecular formula but differ in the position of functional groups on a core structure. nih.gov In the case of aminopyridines, the position of the amino group (e.g., 2-amino, 3-amino, or 4-aminopyridine) has profound pharmacological implications. researchgate.net

For example, 4-aminopyridine (B3432731) (4-AP) is a lipid-soluble compound that readily crosses the blood-brain barrier, whereas 3,4-diaminopyridine (B372788) is water-soluble and does not. pensoft.net This difference in physicochemical properties directly impacts their clinical applications. 4-AP is known to block voltage-gated potassium channels, which enhances neurotransmitter release and improves nerve impulse conduction in demyelinated axons, forming the basis of its use in conditions like multiple sclerosis. nih.govpensoft.net

The position of the amino group also affects the molecule's ability to act as a ligand in coordination chemistry. The ortho position of the amino group in 2-aminopyridine allows it to potentially act as a bidentate ligand (binding through both the ring nitrogen and the amino nitrogen), forming stronger bonds with metal ions compared to 3-aminopyridine (B143674), which typically acts as a monodentate ligand (binding only through the ring nitrogen). researchgate.net Similarly, in the design of cysteine protease inhibitors, the position of a nitrogen atom within a heterocyclic ring is critical. Replacing a pyrimidine N-3 atom with a C-H in the corresponding pyridine isomer removes the ability of the nitrogen to act as a general base to activate a cysteine thiol, rendering the compound inactive. nih.gov These examples highlight that the specific arrangement of atoms, as dictated by positional isomerism, is a crucial factor in determining the biological and pharmacological profile of aminopyridine derivatives.

Pre-clinical In Vitro Biological Screening Methodologies for Aminopyridine Analogues

The preclinical evaluation of aminopyridine analogues, such as this compound, involves a tiered screening approach utilizing various in vitro methodologies. These techniques are essential for identifying promising lead compounds, elucidating their mechanisms of action, and establishing structure-activity relationships (SAR) before advancing to more complex biological systems. nih.gov Initial high-throughput screening is often performed using cell-free biochemical assays or cell-based assays to assess a compound's effect on a specific molecular target or cellular pathway. nih.gov

The choice of screening method depends on the therapeutic target and the desired outcome, ranging from determining cytotoxicity in cancer cell lines to measuring the inhibition of specific enzymes. nih.gov For instance, the National Cancer Institute (NCI) employs a primary screen against a panel of 60 human tumor cell lines to identify compounds with cytotoxic or growth-inhibitory properties. nih.gov Common methods for quantifying cell viability and growth in these screens include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium) assay and the sulforhodamine B (SRB) assay. nih.gov More sophisticated 3D cell culture models, such as spheroids and organoids, are increasingly used as they better mimic the in vivo tumor microenvironment, including gradients of drug concentration and cell-cell interactions. nih.gov

Cell-Based Assays for Target Engagement and Pathway Modulation

Confirming that a compound reaches and interacts with its intended target within a living cell is a critical step in drug discovery. Cell-based target engagement assays provide this crucial information, bridging the gap between biochemical potency and cellular efficacy. digitellinc.comresearchgate.net These assays quantitatively measure the binding of a compound to its target protein in a native cellular environment, thereby accounting for cell permeability and stability. discoverx.comyoutube.com

One widely used method is the Cellular Thermal Shift Assay (CETSA®), which relies on the principle that a protein's thermal stability increases when a ligand is bound to it. researchgate.net In a high-throughput CETSA format, cells are treated with the test compound, heated to denature unbound proteins, and the remaining soluble (stabilized) target protein is quantified. researchgate.net This allows for the identification and ranking of compounds that directly engage the target in cells.

Other platforms, such as InCELL Hunter™ and InCELL Pulse™, also quantify target engagement. The InCELL Hunter™ assay measures the stabilization of a target protein against physiological turnover, while the InCELL Pulse™ assay uses thermal stability, similar to CETSA. discoverx.comyoutube.com These assays are agnostic to the compound's mechanism of action, meaning they can detect the binding of agonists, antagonists, and allosteric modulators. youtube.com Such methods are invaluable for validating hits from biochemical screens, optimizing lead compounds for cell permeability and potency, and deconvoluting the targets of compounds identified in phenotypic screens. researchgate.netyoutube.com

Biochemical Assays for Enzyme Activity and Binding Affinity

Biochemical assays are fundamental tools in the preclinical screening of aminopyridine analogues, providing direct measurement of a compound's interaction with a purified molecular target, typically an enzyme or receptor. These cell-free assays are essential for determining key pharmacological parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

A common application is screening for enzyme inhibitors. For example, aminopyridine-thiourea derivatives have been evaluated as potential α-glucosidase inhibitors. rsc.org In such assays, the enzyme's activity is measured in the presence of varying concentrations of the inhibitor. The results can reveal not only the potency of the compound but also its mechanism of inhibition (e.g., competitive, non-competitive). rsc.org

Another critical use of biochemical assays is in evaluating the potential for drug-drug interactions by assessing a compound's effect on cytochrome P450 (CYP450) enzymes. nih.govnih.gov For instance, the inhibitory potential of 4-aminopyridine (4-AP) on various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4/5) has been studied using pooled human liver microsomes. nih.govnih.gov In these assays, microsomes are incubated with specific marker substrates for each CYP enzyme in the presence and absence of the test compound. The formation of metabolites is then quantified, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine IC50 values. nih.govnih.gov These data are crucial for predicting how a new chemical entity might affect the metabolism of co-administered drugs.

Table 1: Example of Biochemical Assay Data for Aminopyridine Analogues

Compound ClassTarget EnzymeAssay TypeKey FindingReference
Aminopyridine-Thiourea Derivativesα-glucosidaseEnzyme Inhibition AssayIdentified potent, non-competitive inhibitors with IC50 values ranging from 24.62 to 142.18 µM. rsc.org
4-Aminopyridine (4-AP)Cytochrome P450 (CYP2E1)Microsomal Inhibition AssayMinimal direct inhibition observed, with an estimated IC50 value of 125 µM for CYP2E1. nih.govnih.gov
Kojic Acid-Aminopyridine ConjugatesTyrosinaseEnzyme Inhibition AssayIdentified an uncompetitive inhibitor with strong binding affinity to the enzyme. rsc.org

Applications in Chemical Biology Research (e.g., molecular probes)

The aminopyridine scaffold is a valuable platform for the development of molecular probes in chemical biology. Fluorescent molecules are widely used for analyzing proteins, immunoassays, and cellular imaging. nih.gov The inherent properties of the aminopyridine ring system can be leveraged to create probes that report on biological events.

Researchers have designed and synthesized aminopyridine derivatives specifically for their fluorescent properties. nih.gov For example, multisubstituted aminopyridines have been synthesized and shown to possess favorable fluorescent characteristics. An aminopyridine substituted with an azide (B81097) group was designed as a "pre-fluorescent" probe. nih.gov The fluorescence of this probe is "switched on" upon undergoing a "click" reaction with an alkyne. This "clicking-and-probing" strategy addresses common issues like background fluorescence and allows for the selective labeling of biomolecules, such as proteins, that have been modified to contain an alkyne handle. nih.gov The successful use of such a probe on bovine serum albumin (BSA) highlights the potential of the aminopyridine scaffold in creating sophisticated tools for biological imaging and detection. nih.gov

Design Principles for Developing Bioactive Pyridine Amines

The development of bioactive pyridine amines is guided by established principles of medicinal chemistry, focusing on optimizing the molecule's pharmacological profile through systematic structural modifications. The pyridine ring is a privileged scaffold in drug design due to its ability to improve aqueous solubility, metabolic stability, and form hydrogen bonds, often acting as a bioisostere for benzene, amine, or amide groups. researchgate.netnih.govrsc.orgnih.gov

Key design principles for developing bioactive pyridine amines include:

Substitution Pattern: The position and nature of substituents on the pyridine ring profoundly influence biological activity. For 4-aminopyridine analogues acting as K+ channel blockers, substitutions at the 3-position have been shown to modulate potency. For example, a methyl group at the 3-position (3-methyl-4-aminopyridine) increased potency seven-fold compared to the parent 4-aminopyridine, whereas methoxy or trifluoromethyl groups decreased potency. biorxiv.org This demonstrates that both electronic and steric factors at this position are critical.

Lipophilicity and Physicochemical Properties: A balance of lipophilicity (measured as logD) and basicity (pKa) is crucial for oral bioavailability and central nervous system (CNS) penetration. biorxiv.org Modifications to the aminopyridine scaffold are often aimed at tuning these properties. For instance, replacing a phenyl ring with a pyridine ring in a drug candidate has been shown to improve metabolic stability by 160-fold and enhance cellular permeability. nih.gov

Introduction of Pharmacophores: The amino group of the aminopyridine scaffold serves as a key anchor point or pharmacophore for interacting with biological targets, often through hydrogen bonding. nih.gov It also provides a convenient synthetic handle for introducing other functional groups to explore the chemical space around the core and improve target binding or selectivity. For example, in a series of antifungal 4-aminopiperidines (a related saturated scaffold), attaching a long alkyl chain like dodecyl to the 4-amino group resulted in outstanding activity. mdpi.com

Bioisosteric Replacement: The pyridine ring itself is often used as a bioisostere to replace other aromatic systems, like a phenyl ring. This strategy can resolve issues with metabolism, protein binding, or potency. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and alter the molecule's electronic properties, leading to improved interactions with the target protein. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic exploration of these principles through SAR studies is paramount. By synthesizing and testing a library of analogues with varied substituents, researchers can build a comprehensive understanding of which structural features are essential for the desired biological effect. mdpi.comnih.gov

Table 2: Summary of Design Principles and SAR for Bioactive Aminopyridines

Design PrincipleStructural Modification ExampleObserved EffectReference
Substitution TuningAdding a methyl group at the 3-position of 4-aminopyridine.~7-fold increase in potency for K+ channel blocking. biorxiv.org
Physicochemical ModulationReplacing a terminal phenyl ring with a pyridine ring in a NAMPT inhibitor.160-fold improvement in metabolic stability. nih.gov
Pharmacophore OptimizationAttaching an N-dodecyl residue to the 4-amino group of a piperidine (B6355638) core.Outstanding antifungal activity. mdpi.com
Bioisosteric ReplacementSubstituting a phenyl group with pyridine in a Cdc7 kinase inhibitor.Development of a potent inhibitor. nih.gov

Q & A

Q. Table 1. Comparative Reactivity of Pyridine Derivatives

CompoundSubstitution PositionKey ReactionYield (%)Reference
This compound3-propyl, 4-amineAlkylation of 4-aminopyridine65–78
2-Propylpyrimidin-4-amine2-propyl, 4-aminePyrimidine alkylation72–85
6-Aryl-1,3,5-triazin-2-amine4-cycloaminoNucleophilic substitution60–70

Q. Table 2. Analytical Parameters for Purity Assessment

TechniqueParametersTarget Specification
HPLCRetention time: 8.2 min; Purity >95%USP/Ph.Eur. compliant
¹H NMRIntegration ratio (propyl:amine = 3:1)δ 1.2–1.6 (m, 2H)

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